molecular formula C22H40N2 B086496 N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine CAS No. 139-60-6

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

Cat. No. B086496
CAS RN: 139-60-6
M. Wt: 332.6 g/mol
InChI Key: JUHXTONDLXIGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize a compound. This can include the starting materials, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine a compound’s molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Electrochromic Applications : The synthesis and characterization of a novel N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-containing polymer were examined for its electrochromic applications. This polymer showed excellent solubility, thermal stability, and hole-transporting properties, making it suitable for electrochromic devices (Chen et al., 2010).

  • Synthesis of Azoles : A study explored synthesizing various azoles based on N,N′-bis(hydrazinocarbonyl-ethyl)-1,4-phenylenediamine. These compounds have potential applications in pharmaceuticals and materials science due to their unique chemical structures (Novikovaite & Beresnevičius, 2009).

  • Coordination Compounds : Research into coordination compounds of cobalt, nickel, copper, and zinc with derivatives of phenylenediamine, including N1,N2-bis(pyridin-2-ylmethylidene)benzene-1,2-diamine, revealed their potential in inhibiting the growth and proliferation of human leukemia cells. These compounds could be used in medicinal chemistry and cancer treatment (Pahonțu et al., 2014).

  • Enzymatic Activation for Therapy : Derivatives of N,N-bis(2-chloroethyl)-N'-glycyl-p-phenylenediamine were studied for their potential as chemotherapeutic agents. The study suggests that enzymatic activation could increase the therapeutic efficiency of such nitrogen mustard compounds, which could have implications in cancer therapy (Dalton & Hebborn, 1965).

  • Biological Activity of Metal Complexes : The stability and biological activity of bivalent metal complexes with polydentate amide ligands, including N,N'-bis-(3-carboxy-1-oxopropanyl)-1,2-phenylenediamine, were studied. These complexes showed potential as antifungal and antibacterial agents, indicating their use in medical and agricultural applications (Garg et al., 2003).

  • Synthesis of Bis-Indoles : A study focused on the electrochemical synthesis of new bis-indoles from p-phenylenediamine oxidation in the presence of cyanoacetate derivatives. These compounds could have applications in organic chemistry and pharmaceuticals (Arefi et al., 2020).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically found in a compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions for research on a compound can include potential applications, areas for further study, and improvements to synthesis methods.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXTONDLXIGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)NC1=CC=C(C=C1)NC(CC)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051703
Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

CAS RN

139-60-6
Record name N1,N4-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eastozone 31
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-BIS(1-ETHYL-3-METHYLPENTYL)-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76O54M0714
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine

Citations

For This Compound
28
Citations
ER Erickson, RA Berntsen, EL Hill… - Rubber Chemistry and …, 1959 - meridian.allenpress.com
All SBR vulcanizates, when tested in a relaxed state, reacted with ozone of low concentrations to form a film of oxidized products which provided an effective barrier against further …
Number of citations: 46 meridian.allenpress.com
JC Ambelang, RH Kline, OM Lorenz… - Rubber Chemistry …, 1963 - meridian.allenpress.com
The purpose of this article is to review the developments in antioxidants for rubber over the past 25 years since the publication of Davis and Blake's “Chemistry and Technology of …
Number of citations: 89 meridian.allenpress.com
NM Huntink, RN Datta… - Rubber chemistry and …, 2004 - meridian.allenpress.com
The developments on long-term protection of rubber against aerobic aging are reviewed. Although conventional antidegradants such as N-isopropyl-N'-phenyl-p-phenylenediamine (…
Number of citations: 47 meridian.allenpress.com
WL Cox - Rubber Chemistry and Technology, 1959 - meridian.allenpress.com
To obtain the maximum effectiveness from antiozonants such as the N,N′-dioctyl-p-phenylenediamines in any given stock, information to date indicates the desirability of: (a) The …
Number of citations: 44 meridian.allenpress.com
JS Taylor, YH Leow - Rubber chemistry and technology, 2000 - meridian.allenpress.com
The three major adverse cutaneous reactions to rubber include natural rubber latex allergy, irritant contact dermatitis and allergic contact dermatitis. An overview of relevant aspects of …
Number of citations: 16 meridian.allenpress.com
JJ Meister - Chemical Modification of Lignocellulosic Materials, 1995 - books.google.com
Lignin (8068-00-6) is a natural product produced by all woody plants. It is second only to cellulose in mass of the natural polymer formed per annum [1]. Lignin constitutes 15-40% of the …
Number of citations: 0 books.google.com
W Truscott - Immunology and allergy clinics of North America, 1995 - Elsevier
Development of the medical glove has revolutionized protection of health care providers and patient. The manufacture of latex gloves involves the combination of a complex raw material…
Number of citations: 35 www.sciencedirect.com
JJ Meister - PLASTICS ENGINEERING-NEW YORK-, 2000 - books.google.com
I. INTRODUCTION Lignin [8068-00-6] is a natural product produced by all woody plants. It is second only to cellulose in mass of the natural polymer formed per annum (1). Lignin …
Number of citations: 2 books.google.com
RB Simpson - 2002 - books.google.com
The Rubber Industry has a long history going back several hundred years and during its development the terminology used has not always been the most logical or descriptive. For …
Number of citations: 3 books.google.com
ER ERICKSON, RA BERNTSEN… - … on Effect of …, 1958 - American Society for Testing …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.